molecular formula C15H9BrO2 B1580689 2-Bromomethyl-anthraquinone CAS No. 7598-10-9

2-Bromomethyl-anthraquinone

Cat. No. B1580689
CAS RN: 7598-10-9
M. Wt: 301.13 g/mol
InChI Key: FCETXLHFBYOVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethyl-anthraquinone, also known as MAQ-Br, is a chemical compound with the CAS number 7598-10-9 . It has a molecular weight of 301.13 .


Synthesis Analysis

The synthesis of 2-Bromomethyl-anthraquinone can be achieved by bromination of 2-methylanthraquinone with Br2/PhNO2 at 145-150°C, or N-bromosuccinimide in CCl4 containing a trace of (PhCOO)2 .


Molecular Structure Analysis

The empirical formula of 2-Bromomethyl-anthraquinone is C15H9BrO2 . The molecular structure of this compound includes a bromomethyl group attached to an anthraquinone ring .


Chemical Reactions Analysis

Anthraquinones, including 2-Bromomethyl-anthraquinone, are recognized as high-efficiency photocatalysts which can perform various redox reactions in aqueous or organic phases . In particular, 2-Bromomethyl-anthraquinone has been used as a photocatalyst for the oxidation of sec-aromatic alcohols .


Physical And Chemical Properties Analysis

2-Bromomethyl-anthraquinone has a melting point of 203°C (dec.) (lit.) . Its molecular weight is 301.13 .

Scientific Research Applications

Photocatalysis in Organic Synthesis

2-Bromomethyl-anthraquinone: has been identified as a highly efficient photocatalyst for the oxidation of secondary aromatic alcohols . This process is particularly significant in the chemical industry for the conversion of lignin, a major component of biomass, into valuable chemicals. The compound’s ability to facilitate hydrogen transfer under light conditions makes it a promising candidate for green chemistry applications.

Anticancer Research

Anthraquinones, including derivatives like 2-Bromomethyl-anthraquinone , have shown potential in anticancer research . They exhibit a range of biological activities that can inhibit cancer cell proliferation, induce apoptosis, and even reverse multidrug resistance in tumor cells. This compound’s derivatives could be key in designing new anticancer drugs.

Mechanism of Action

The mechanism of action of anthraquinone-based compounds, including 2-Bromomethyl-anthraquinone, involves targeting essential cellular proteins . They inhibit cancer progression and have been used as anticancer agents . Additionally, they have been found to have antibacterial activities, including biofilm formation inhibition, destruction of the cell wall, endotoxin inhibition, inhibition of nucleic acid and protein synthesis, and blockage of energy metabolism .

Safety and Hazards

This compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Anthraquinones, including 2-Bromomethyl-anthraquinone, have been used for centuries in various therapeutic applications . The emergence of drug-resistant cancers warrants the development of new anticancer agents . Therefore, research endeavors towards new anthraquinone-based compounds are increasing rapidly . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

properties

IUPAC Name

2-(bromomethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCETXLHFBYOVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322484
Record name 2-Bromomethyl-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-anthraquinone

CAS RN

7598-10-9
Record name 7598-10-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromomethyl-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromomethyl-anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of PBr3 (82 mg, 302 μmole) in 5 mL of tetrahydrofuran (THF) was placed in ice bath. 2-Hydroxymethylanthraquinone (100 mg, 421 μmole) obtained from Aldrich Chemical Co., St. Louis, Miss., in 10 mL of THF was added to the mixture slowly over 10 minutes. After 1 hour at 0° C., the reaction temperature was raised to room temperature and the mixture was stirred for 48 hours. The mixture was evaporated and then redissolved in ethyl acetate for H2O extraction. The organic layer was dried over MgSO4 and filtered, and the solvent was removed under reduced pressure. 2-Bromomethylanthraquinone was purified by flash silica column chromatography (Yield=52%). 1H NMR (300 MHz, CDCl3) δ 8.24 (2H, m), 8.14 (1H, s), 8.01(1H,d), 7.70 (1H, d), 7.57 (2H, m), 4.68 (2H, s).
Name
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethyl-anthraquinone
Reactant of Route 2
Reactant of Route 2
2-Bromomethyl-anthraquinone
Reactant of Route 3
Reactant of Route 3
2-Bromomethyl-anthraquinone
Reactant of Route 4
Reactant of Route 4
2-Bromomethyl-anthraquinone
Reactant of Route 5
Reactant of Route 5
2-Bromomethyl-anthraquinone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Bromomethyl-anthraquinone

Q & A

Q1: What are the primary applications of 2-Bromomethyl-anthraquinone in chemical research?

A1: 2-Bromomethyl-anthraquinone serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and the anthraquinone moiety.

    Q2: How does the structure of 2-Bromomethyl-anthraquinone contribute to its reactivity?

    A2: The structure of 2-Bromomethyl-anthraquinone features two key reactive sites:

      Q3: Are there any studies on the environmental impact or degradation of 2-Bromomethyl-anthraquinone?

      A: While the provided research articles [, , , ] do not specifically address the environmental impact or degradation pathways of 2-Bromomethyl-anthraquinone, it is crucial to consider these aspects.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.